molecular formula C27H28N4O4S2 B2426775 N-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide CAS No. 922802-10-6

N-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide

Cat. No. B2426775
CAS RN: 922802-10-6
M. Wt: 536.67
InChI Key: UMECHMPSLNPFAU-UHFFFAOYSA-N
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Description

This compound is a novel class of M4 positive allosteric modulators . It has been found to exhibit modest potency at the human M4 receptor (EC50=1.3 µM) and excellent efficacy as noted by the 14.6-fold leftward shift of the agonist concentration-response curve . It is also selective versus the other muscarinic subtypes .


Synthesis Analysis

The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The compound was evaluated for anti-inflammatory activity and showed the highest IC50 values for COX-1 inhibition . It also demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation .

Scientific Research Applications

Antagonistic Properties

N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides, a class including the compound , have been identified as high-affinity and selective 5-HT6 antagonists. These compounds exhibit a range of pharmacokinetic profiles and are considered for further pre-clinical evaluation due to their biological profile (Bromidge et al., 2001).

Structure and Synthesis Analysis

Compounds similar to the specified chemical, such as 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine, have been synthesized and characterized through crystal structure studies and computational density functional theory (DFT) calculations. These studies provide insights into their molecular conformation and intermolecular interactions (Kumara et al., 2017).

Antimicrobial and Antifungal Applications

Related compounds, synthesized through various chemical reactions, have been screened for antimicrobial activity and found to possess considerable antibacterial activity. This demonstrates the potential of such compounds in developing new antimicrobial agents (Patel & Agravat, 2009).

Applications in Photodynamic Therapy

Benzenesulfonamide derivatives, which include compounds similar to the specified chemical, have been synthesized and characterized for use in photodynamic therapy. Their high singlet oxygen quantum yield and good fluorescence properties indicate potential for cancer treatment (Pişkin et al., 2020).

Anti-Malarial Potential

Certain piperazine derivatives, structurally related to the compound , have demonstrated anti-malarial activity. The analysis of crystal structures of these compounds has provided insights into their biological efficacy (Cunico et al., 2009).

Antiviral and Antimicrobial Activities

New derivatives of piperazine, including those with structures similar to the compound , have shown promising antiviral and antimicrobial activities, highlighting their potential in treating infectious diseases (Reddy et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction .

Mode of Action

This compound acts as a positive allosteric modulator of the M4 receptor . It binds to a site on the receptor that is distinct from the orthosteric (primary) site where the endogenous ligand acetylcholine binds. This allosteric binding enhances the receptor’s response to acetylcholine, resulting in a leftward shift of the agonist concentration-response curve .

Biochemical Pathways

The activation of M4 receptors by this compound can affect various biochemical pathways. One key pathway is the neurotransmitter acetylcholine pathway . By enhancing the response of M4 receptors to acetylcholine, this compound can modulate the release of other neurotransmitters and influence neuronal excitability .

Pharmacokinetics

The compound exhibits excellent in vivo pharmacokinetic properties. It has a low intravenous clearance rate (11.6 mL/min/kg) and excellent brain exposure . These properties suggest that the compound has good bioavailability and can effectively reach its target site in the brain .

Result of Action

The activation of M4 receptors by this compound can have various molecular and cellular effects. For instance, it can modulate the release of neurotransmitters, influence neuronal excitability, and potentially impact behaviors associated with the cholinergic system .

properties

IUPAC Name

N-[2-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O4S2/c1-18-8-11-20(12-9-18)37(33,34)29-22-7-5-4-6-21(22)26(32)30-14-16-31(17-15-30)27-28-24-23(35-3)13-10-19(2)25(24)36-27/h4-13,29H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMECHMPSLNPFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C4=NC5=C(C=CC(=C5S4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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